2-(Diethoxymethyl)oxazole
CAS No.: 1263280-97-2
Cat. No.: VC0036436
Molecular Formula: C8H13NO3
Molecular Weight: 171.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263280-97-2 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.196 |
| IUPAC Name | 2-(diethoxymethyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3 |
| Standard InChI Key | JMXBSNIVSPBLKD-UHFFFAOYSA-N |
| SMILES | CCOC(C1=NC=CO1)OCC |
Introduction
| Parameter | Value |
|---|---|
| CAS Registry Number | 1263280-97-2 |
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.196 g/mol |
| IUPAC Name | 2-(Diethoxymethyl)-1,3-oxazole |
| Synonyms | 2-(diethoxymethyl)oxazole; 2-(diethoxymethyl)-1,3-oxazole; AKOS015902037 |
The compound contains an oxazole core, which is a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms. This oxazole scaffold is functionalized with a diethoxymethyl group at the 2-position, creating a molecule with unique chemical reactivity and applications .
Structural Features and Physical Properties
Structural Characteristics
2-(Diethoxymethyl)oxazole features a five-membered oxazole ring with a diethoxymethyl substituent at the 2-position. The oxazole ring itself contains adjacent oxygen and nitrogen atoms, contributing to its aromaticity and unique electronic properties. The diethoxymethyl group consists of two ethoxy groups (CH3CH2O-) attached to a methylene bridge that connects to the oxazole ring.
The specific structural arrangement plays a crucial role in the compound's reactivity. The electrophilic nature of the oxazole ring combined with the leaving ability of the ethoxy groups makes this compound particularly valuable in organic synthesis applications.
Physical Properties
The physical properties of 2-(Diethoxymethyl)oxazole are summarized below:
| Property | Description |
|---|---|
| Appearance | Powder or liquid |
| Purity | Typically ≥97% |
| Solubility | Soluble in common organic solvents |
| Storage Requirements | Store in tightly closed container, in cool and dry place |
The compound exists as either a powder or liquid at room temperature, depending on its purity and specific preparation methods .
Synthesis Methods
Robinson-Gabriel Synthesis
This classical method involves cyclodehydration of α-acylaminoketones. The reaction proceeds through protonation of an acylamino keto moiety, followed by cyclization and dehydration in the presence of a mineral acid to form substituted oxazoles. While traditional dehydrating agents like PCl5, H2SO4, and POCl3 typically provide low yields, the use of polyphosphoric acid can increase yields to 50-60% .
Carboxylic Acid-Based Approach
Recent developments in oxazole synthesis have enabled more efficient routes. A particularly promising method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent. This approach proceeds via formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide .
The general procedure involves:
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Activation of a carboxylic acid with DMAP-Tf (1.3 equiv) in DCM under nitrogen
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Addition of isocyanide (1.2 equiv)
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Heating at 40°C for a specified time
O-Dialkoxymethyloximes as Precursors
An alternative approach involves the use of O-dialkoxymethyloximes as precursors. These compounds can be synthesized from corresponding oximes and appropriate trialkyl orthoformate. The products can then serve as sources of C-H fragments that can be transferred to create heterocyclic compounds including oxazoles .
Applications and Significance
2-(Diethoxymethyl)oxazole has various applications across multiple fields:
Pharmaceutical Applications
The compound serves as a valuable pharmaceutical intermediate in drug development. Its unique structural features make it suitable for incorporation into more complex bioactive molecules . Oxazole derivatives more generally have demonstrated diverse biological activities, including:
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Analgesic and anti-inflammatory properties
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Potential applications in kinase inhibition pathways
Synthetic Applications
As a versatile synthetic intermediate, 2-(Diethoxymethyl)oxazole offers several advantages:
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The electrophilic nature of the oxazole ring makes it reactive toward nucleophiles
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The diethoxymethyl group can serve as a protected aldehyde, offering opportunities for further functionalization
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The compound can participate in various chemical transformations, including nucleophilic substitution and electrophilic addition reactions
Research Applications
The compound has significant value in research settings:
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As a chemical reagent in experimental chemistry
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In biological experiments requiring specific oxazole derivatives
Comparative Analysis with Similar Compounds
Relationship to Other Oxazole Derivatives
Several compounds share structural similarities with 2-(Diethoxymethyl)oxazole, highlighting the diversity and versatility of oxazole chemistry:
2,5-Diethyloxazole
This related compound (CAS: 40953-14-8) features ethyl groups at the 2 and 5 positions of the oxazole ring rather than a diethoxymethyl group. Its chemical properties and reactivity differ somewhat from 2-(Diethoxymethyl)oxazole due to the different substitution pattern .
4-(Diethoxymethyl)-2-styryl-oxazole
This derivative (Molecular Formula: C16H19NO3, Molecular Weight: 273.332 g/mol) features both a diethoxymethyl group at the 4-position and a styryl group at the 2-position, creating a more complex structure with potential applications in materials science .
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